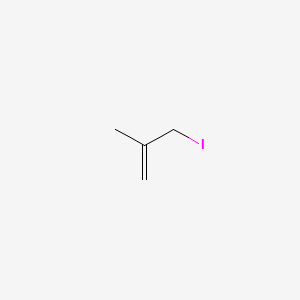

Methallyl iodide

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Methallyl iodide, also known as 3-iodo-2-methylprop-1-ene, is a chemical compound that is used in various chemical reactionsIodide compounds are known to interact with the thyroid gland, which naturally takes up iodine from the body .

Mode of Action

They are concentrated in the thyroid via the sodium/iodide symporter, and subsequently oxidized to iodine . The destruction of thyroidal tissue is achieved by the beta emission of sodium iodide I-131 .

Biochemical Pathways

Iodine undergoes several chemical and biological transformations resulting in the production of volatile methylated iodides, which play a key role in the iodine’s global geochemical cycle .

Pharmacokinetics

Iodide compounds like iodide i-131 are rapidly absorbed and distributed within the extracellular fluid of the body .

Result of Action

Iodide compounds like iodide i-131 are notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of methyl-iodide in the environment is influenced by factors such as the duration of illumination, the strength of illumination, and the concentrations of humic acid, ferric ion (Fe 3+), and iodide ion (I −), as well as pH .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methallyl iodide can be synthesized through several methods. One common approach involves the iodination of methallyl alcohol using iodine and red phosphorus. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of methallyl chloride with sodium iodide in acetone

Análisis De Reacciones Químicas

Types of Reactions: Methallyl iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Addition Reactions: The double bond in this compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction Reactions: this compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of chlorine in methallyl chloride to form this compound.

Addition Reactions: Electrophiles such as bromine or hydrogen halides can be used to add across the double bond.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to convert this compound to its epoxide derivative.

Major Products Formed:

Substitution: Formation of various substituted methallyl derivatives.

Addition: Formation of dibromo or diiodo derivatives.

Oxidation: Formation of methallyl epoxide.

Aplicaciones Científicas De Investigación

Methallyl iodide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block in the synthesis of medicinal compounds.

Industry: this compound is used in the production of polymers and other industrial chemicals.

Comparación Con Compuestos Similares

Methallyl Chloride: Similar in structure but contains a chlorine atom instead of iodine.

Allyl Iodide: Contains an iodine atom but lacks the methyl group present in methallyl iodide.

Propargyl Iodide: Contains an iodine atom but has a triple bond instead of a double bond.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a double bond, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various applications.

Actividad Biológica

Methallyl iodide, a compound with the chemical formula CHI, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is an organoiodine compound that can be synthesized through various methods, including the reaction of methallyl alcohol with iodine in the presence of phosphorous trichloride. Its structure features a double bond that contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen Type | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Gram-negative bacteria | Effective |

| Fungi | Effective |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound appears to exert its effects through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

A notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC values in the low micromolar range.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: this compound induces oxidative stress in cells, leading to damage that can trigger apoptosis.

- Cell Cycle Arrest: The compound has been shown to interfere with key regulatory proteins involved in cell cycle progression.

- Inhibition of DNA Synthesis: this compound may inhibit enzymes involved in DNA replication, further contributing to its anticancer effects.

In Silico Studies

Recent advancements in computational biology have allowed for the prediction of this compound's interaction with various molecular targets. In silico models suggest that it may act on pathways associated with inflammation and cancer progression. These models enhance understanding of how this compound could be utilized therapeutically.

Propiedades

IUPAC Name |

3-iodo-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-4(2)3-5/h1,3H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSJHYFLAANPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446778 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3756-30-7 | |

| Record name | Methallyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there any examples of methallyl iodide being used in stereoselective synthesis?

A2: Yes, this compound has been successfully employed in stereoselective synthesis. A study demonstrated its use in the synthesis of the proteasome inhibitor 6-deoxy-omuralide []. The key step involved a stereoselective alkylation of a substituted proline ester with this compound. This highlights the potential of this compound as a valuable reagent in constructing complex chiral molecules with defined stereochemistry.

Q2: Can this compound react with transition metal complexes, and if so, what are the products?

A3: this compound can react with anionic acetylide transition metal complexes. For instance, reacting this compound with [(η5-C5H5)(NO)(CO)WC⋮CR]- (where R is a substituent like Si(CH3)3 or C6H5) leads to the formation of η1-alkynyl-η3-allyl tungsten complexes []. This reaction proceeds through an electrophilic attack of the allylic iodide on the metal center, followed by CO ligand elimination to stabilize the resulting complex. This highlights the versatility of this compound in organometallic synthesis.

Q3: Is there evidence of this compound undergoing isomerization?

A4: Yes, research suggests that certain η3-allyl tungsten complexes derived from this compound can undergo surface-catalyzed isomerization []. Specifically, when exposed to silica gel or neutral alumina, these complexes rearrange to form (η2-allene)tungsten complexes. This isomerization process demonstrates the potential for this compound derivatives to serve as precursors to other valuable organometallic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.